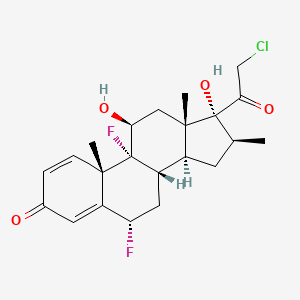

Halobétasol

Vue d'ensemble

Description

Le propionate de halobétasol est un corticoïde topique très puissant utilisé principalement pour le traitement des manifestations inflammatoires et prurigineuses des dermatoses sensibles aux corticoïdes, telles que le psoriasis en plaques et l'eczéma . Il est classé comme un corticoïde de très haute puissance, classe I, ce qui en fait l'un des stéroïdes topiques les plus puissants disponibles .

Applications De Recherche Scientifique

Halobetasol propionate has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Halobetasol, also known as Ulobetasol, is a synthetic corticosteroid used topically for dermatological purposes . It primarily targets cytoplasmic corticosteroid receptors located in both dermal and intradermal cells .

Mode of Action

Halobetasol interacts with its primary targets, the cytoplasmic corticosteroid receptors, to activate gene expression of anti-inflammatory proteins . This interaction results in the depression of the formation, release, and activity of endogenous chemical mediators of inflammation such as kinins, histamine, liposomal enzymes, and prostaglandins . This is achieved through the induction of phospholipase A2 inhibitory proteins, also known as lipocortins .

Biochemical Pathways

The biochemical pathways affected by Halobetasol involve the inhibition of phospholipase A2, which leads to the sequential inhibition of the release of arachidonic acid . Arachidonic acid is a precursor for the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes . By inhibiting its release, Halobetasol effectively suppresses these inflammatory pathways.

Pharmacokinetics

The pharmacokinetics of Halobetasol involve several factors. The percutaneous absorption of this topical corticosteroid is dependent on factors such as the integrity of the epidermal barrier, the formulation of the drug, and the use of occlusive dressings . Less than 6% of a topically applied dose of Halobetasol enters circulation within 96 hours . Once absorbed, Halobetasol is primarily metabolized in the liver and excreted in urine .

Result of Action

The result of Halobetasol’s action at the molecular and cellular level is the reduction of inflammation and pruritus (itching) in dermatological conditions . This is achieved through its anti-inflammatory, antipruritic, and vasoconstrictive properties .

Action Environment

The action, efficacy, and stability of Halobetasol can be influenced by various environmental factors. For instance, the extent of percutaneous absorption, which affects the drug’s bioavailability, can be influenced by the integrity of the skin (intact vs abraded skin), the formulation of the drug, and the use of occlusive dressings . Furthermore, the stability of Halobetasol can be affected by factors such as temperature and pH .

Analyse Biochimique

Biochemical Properties

Halobetasol propionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to cytoplasmic corticosteroid receptors located in both dermal and intra-dermal cells . This binding leads to the activation of specific genes that produce anti-inflammatory proteins while inhibiting the expression of pro-inflammatory genes. The interaction of Halobetasol propionate with these receptors is crucial for its therapeutic effects.

Cellular Effects

Halobetasol propionate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Halobetasol propionate can inhibit the release of inflammatory mediators such as cytokines and prostaglandins, thereby reducing inflammation . Additionally, it can suppress the activity of immune cells like T-lymphocytes and macrophages, which are involved in the inflammatory response.

Molecular Mechanism

The molecular mechanism of Halobetasol propionate involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene expression . This regulation includes the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. Halobetasol propionate also inhibits the activity of phospholipase A2, an enzyme involved in the synthesis of inflammatory mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Halobetasol propionate change over time. The compound is relatively stable under various conditions, but it can degrade when exposed to hydrolytic, oxidative, photolytic, and thermal stress . Long-term studies have shown that Halobetasol propionate maintains its anti-inflammatory effects over extended periods, although its potency may decrease slightly due to degradation.

Dosage Effects in Animal Models

The effects of Halobetasol propionate vary with different dosages in animal models. At low doses, it effectively reduces inflammation without causing significant adverse effects. At high doses, Halobetasol propionate can lead to toxic effects such as skin thinning, adrenal suppression, and systemic absorption . These threshold effects highlight the importance of using appropriate dosages to balance efficacy and safety.

Metabolic Pathways

Halobetasol propionate is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into inactive metabolites . These metabolites are then excreted through the kidneys. The metabolic pathways of Halobetasol propionate ensure its clearance from the body, preventing accumulation and potential toxicity.

Transport and Distribution

Halobetasol propionate is transported and distributed within cells and tissues through passive diffusion and binding to plasma proteins . It can penetrate the stratum corneum of the skin and reach the deeper layers where it exerts its effects. The distribution of Halobetasol propionate is influenced by factors such as skin permeability and the presence of binding proteins that facilitate its localization.

Subcellular Localization

The subcellular localization of Halobetasol propionate is primarily in the cytoplasm and nucleus of target cells . It binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus. In the nucleus, Halobetasol propionate regulates gene expression by interacting with specific DNA sequences. This subcellular localization is essential for its anti-inflammatory and immunosuppressive effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

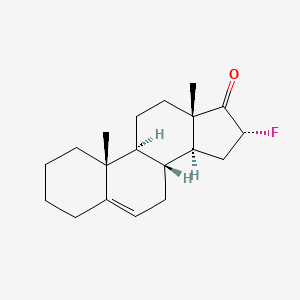

Le propionate de halobétasol est synthétisé par un procédé chimique en plusieurs étapes. La synthèse implique l'introduction d'atomes d'halogène (chlore et fluor) dans le squelette stéroïdien, suivie d'une estérification avec l'acide propionique. Les étapes clés comprennent :

Halogénation : Introduction d'atomes de chlore et de fluor dans la structure stéroïdienne.

Estérification : Réaction avec l'acide propionique pour former l'ester propionate.

Méthodes de production industrielle

La production industrielle de propionate de this compound implique une synthèse chimique à grande échelle utilisant la chromatographie liquide haute performance (HPLC) pour la purification. Le procédé garantit une pureté et une constance élevées du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le propionate de halobétasol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en cétones.

Réduction : Réduction des cétones en groupes hydroxyle.

Substitution : Les atomes d'halogène peuvent être remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium aluminium (LiAlH₄) sont utilisés.

Substitution : Des réactifs comme l'iodure de sodium (NaI) dans l'acétone peuvent être utilisés pour la substitution halogénée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et cétoniques du propionate de this compound .

Applications de la recherche scientifique

Le propionate de this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les effets de l'halogénation sur l'activité des stéroïdes.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et l'expression des gènes.

Médecine : Largement utilisé en dermatologie pour traiter les affections cutanées inflammatoires.

Industrie : Utilisé dans la formulation de crèmes, pommades et lotions topiques pour des applications pharmaceutiques.

Mécanisme d'action

Le propionate de this compound exerce ses effets par plusieurs mécanismes :

Antiprurigineux : Réduit les démangeaisons en diminuant l'activité des cellules inflammatoires.

Vasoconstricteur : Cause une constriction des vaisseaux sanguins, réduisant les rougeurs et l'enflure.

Comparaison Avec Des Composés Similaires

Le propionate de halobétasol est souvent comparé à d'autres corticoïdes à haute puissance tels que le propionate de clobétasol et le dipropionate de bétaméthasone. Bien que tous ces composés soient efficaces pour traiter les affections cutanées inflammatoires, le propionate de this compound est unique en raison de sa puissance plus élevée et de sa durée d'action plus longue .

Composés similaires

Propionate de clobétasol : Un autre corticoïde de très haute puissance utilisé pour des indications similaires.

Dipropionate de bétaméthasone : Un corticoïde à haute puissance présentant des propriétés anti-inflammatoires similaires.

Fluocinonide : Un corticoïde puissant utilisé pour traiter diverses affections cutanées.

Conclusion

Le propionate de this compound est un corticoïde très puissant ayant des applications significatives en dermatologie et en recherche scientifique. Sa structure chimique unique et sa haute puissance en font un composé précieux pour traiter les affections cutanées inflammatoires et étudier les effets des corticoïdes sur les processus cellulaires.

Propriétés

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClF2O4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHFPXVYPMWYQD-XHIJKXOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60243759 | |

| Record name | Halobetasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Ulobetasol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit phospholipase 2 and neutrophil apoptosis and demargination, resulting in decreased formation of arachidonic acid derivatives. They also inhibit NF-Kappa B and other inflammatory transcription factors while promoting anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. | |

| Record name | Ulobetasol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

98651-66-2 | |

| Record name | Halobetasol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98651-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halobetasol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098651662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulobetasol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halobetasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOBETASOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P6159HM7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

200-216 | |

| Record name | Ulobetasol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does halobetasol propionate exert its anti-inflammatory effects?

A1: Halobetasol propionate is a synthetic topical corticosteroid classified as "superpotent." [] It diffuses across cell membranes and binds to cytoplasmic corticosteroid receptors within dermal and intradermal cells. [] This interaction activates the expression of anti-inflammatory proteins, primarily through the glucocorticoid response element. [] One crucial downstream effect is the induction of phospholipase A2 inhibitory proteins, which prevent the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes. [] By reducing the production of these mediators, halobetasol propionate effectively diminishes inflammation, erythema, and pruritus. []

Q2: Does halobetasol propionate affect epidermal cell activity?

A2: Yes, halobetasol propionate, like other glucocorticoids, influences epidermal cell activity. It inhibits fibroblasts from producing collagen and elastin fibers, essential components for maintaining skin tautness, especially during rapid growth. [] This inhibition can lead to a lack of structural support, potentially causing dermal and epidermal tearing, a risk factor for striae formation. []

Q3: What is the molecular formula and weight of halobetasol propionate?

A3: The molecular formula for halobetasol propionate is C25H31ClO6F, and its molecular weight is 484.95 g/mol.

Q4: What is known about the compatibility of halobetasol propionate with other topical agents?

A4: Halobetasol propionate has demonstrated compatibility with certain topical agents. Notably, it remains stable when mixed with calcipotriene, another common psoriasis treatment, for up to two weeks. [] This compatibility allows for the combined use of these agents, potentially offering enhanced therapeutic benefits. [] Conversely, mixing calcipotriene with some other topical preparations can lead to its inactivation, highlighting the importance of careful formulation considerations. []

Q5: Has halobetasol propionate shown compatibility with ammonium lactate, and what are the potential benefits?

A5: Research indicates that halobetasol propionate is compatible with ammonium lactate. [] Importantly, ammonium lactate has shown promise in preventing or reducing cutaneous atrophy, a potential side effect of topical corticosteroid use. [] This protective effect is attributed to ammonium lactate's ability to preserve dermal ground substance and mitigate steroid-induced epidermal thinning. [] Consequently, combining halobetasol propionate with ammonium lactate may offer a strategy to maintain treatment efficacy while potentially mitigating this adverse effect. []

Q6: How does the chemical structure of halobetasol propionate contribute to its potency as a topical corticosteroid?

A6: Halobetasol propionate is classified as an ultra-high potency topical corticosteroid. [] Its structure includes a fluorine atom at the 6α position and a chlorine atom at the 9α position. [] These halogen substitutions, particularly the fluorine at the 6α position, significantly enhance its glucocorticoid receptor binding affinity and, consequently, its potency compared to other corticosteroids. []

Q7: Do different formulations of halobetasol propionate exhibit varying potencies?

A7: The vehicle used in a topical formulation significantly influences the potency of halobetasol propionate. [] Highly occlusive vehicles, like ointments, enhance its percutaneous absorption by increasing stratum corneum hydration. [] This enhanced absorption leads to a higher concentration of the drug reaching target cells, thereby increasing its potency compared to less occlusive vehicles like creams or lotions. []

Q8: Are there formulation strategies to improve the delivery and efficacy of halobetasol propionate?

A8: Yes, novel formulation strategies using polymeric emulsion technology have been explored to enhance the delivery and efficacy of halobetasol propionate. [] This technology allows for the uniform delivery of optimally sized drug particles onto the skin surface. [, ] The polymeric matrix and emulsion in these formulations not only keep the skin hydrated but also facilitate more efficient delivery of halobetasol propionate into the epidermis. [, ]

Q9: How does halobetasol propionate lotion compare to halobetasol propionate cream in terms of hydration?

A9: A double-blinded study comparing halobetasol propionate 0.05% lotion to halobetasol propionate 0.05% cream revealed that the lotion provided superior skin hydration. [] This difference is attributed to the formulation characteristics of the lotion, which led to a faster onset and higher level of moisturization compared to the cream. [] Notably, neither formulation demonstrated significant occlusive properties. [] This finding suggests that the enhanced hydration observed with the lotion is likely due to its formulation components rather than an occlusive effect. []

Q10: Does topical application of halobetasol propionate lead to systemic absorption?

A10: While topical application primarily targets localized areas, studies indicate that a small amount of halobetasol propionate can enter systemic circulation. [] Research suggests that less than 6% of the applied dose reaches the bloodstream within 96 hours of application. [] The extent of absorption may vary depending on factors such as the area of application, the condition of the skin barrier, and the type of vehicle used in the formulation. []

Q11: What is the efficacy of halobetasol propionate in treating plaque psoriasis compared to other topical corticosteroids?

A12: Clinical trials have consistently demonstrated the efficacy of halobetasol propionate in treating plaque psoriasis. [, , , , , , , ] In a multicenter, randomized, double-blind study, halobetasol propionate 0.01% lotion proved statistically superior to vehicle in reducing psoriasis severity, as measured by the Investigator's Global Assessment (IGA) score. [] This improvement was observed as early as week 2 and sustained throughout the 8-week treatment period. [] Furthermore, halobetasol propionate 0.01% lotion demonstrated comparable efficacy to a higher concentration, halobetasol propionate 0.05% cream, in achieving treatment success, reducing psoriasis signs (erythema, plaque elevation, and scaling), and improving body surface area (BSA) after two weeks of treatment. []

Q12: Has halobetasol propionate shown effectiveness in treating palmoplantar psoriasis, a particularly challenging form of the disease?

A13: Yes, a recent open-label, investigator-initiated trial investigated the effectiveness of a fixed-combination topical lotion containing halobetasol propionate 0.01% and tazarotene 0.045% in treating palmoplantar psoriasis. [] Results showed significant improvement in disease severity as assessed by the Palmoplantar Physician Global Assessment score. [] This finding suggests that the combined action of halobetasol propionate and tazarotene may be beneficial in managing this challenging psoriasis subtype. []

Q13: What analytical techniques are commonly employed for quantifying halobetasol propionate and its potential impurities in pharmaceutical formulations?

A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for quantifying halobetasol propionate and its impurities in various formulations. [, , , , ] The selection of specific columns, mobile phases, and detection wavelengths may vary depending on the desired sensitivity, selectivity, and the complexity of the sample matrix. [, , , , ]

Q14: What parameters are essential for validating analytical methods used to quantify halobetasol propionate and its impurities?

A15: Analytical methods used for quantifying halobetasol propionate and its impurities must undergo rigorous validation to ensure accurate and reliable results. [] Key validation parameters include:

- Specificity: The method should be capable of differentiating halobetasol propionate from other components in the formulation and potential degradation products. []

- Linearity: A linear relationship should exist between the concentration of halobetasol propionate and the analytical response over a defined concentration range. []

- Accuracy: The method should provide results close to the true value of halobetasol propionate in the sample. []

- Precision: The method should yield consistent results with minimal variation between repeated measurements. []

- Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of halobetasol propionate that can be reliably detected and quantified, respectively. []

Q15: Are there alternative topical treatments for psoriasis, and how does halobetasol propionate compare?

A16: Yes, several alternative topical treatments exist for psoriasis, each with its mechanism of action and potency. [, , , ]

- Calcipotriol (Calcipotriene): This vitamin D analogue inhibits keratinocyte proliferation and promotes differentiation, making it effective in treating plaque psoriasis. [] It is often used in combination with halobetasol propionate for enhanced efficacy and potentially reduced side effects. []

- Tazarotene: A retinoid that normalizes keratinocyte differentiation and reduces inflammation. [, , , ] It is available in various formulations, including a fixed-dose combination with halobetasol propionate, which has shown promising results in clinical trials. [, , , ]

- Tacrolimus: A calcineurin inhibitor that suppresses T-cell activation, effectively reducing inflammation. [, ] While effective, tacrolimus may have a slower onset of action compared to halobetasol propionate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)

![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)